molecular formula C5H5FN2O B1288704 2-Amino-5-fluoropyridin-3-ol CAS No. 1003711-04-3

2-Amino-5-fluoropyridin-3-ol

Cat. No. B1288704
M. Wt: 128.1 g/mol
InChI Key: QEDZENLHGZUFBK-UHFFFAOYSA-N
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Patent
US08778964B2

Procedure details

5.6 g of 5-fluoro-2-nitropyridin-3-ol (Example 10A; 36 mmol) were dissolved in 2 l of ethanol, a catalytic amount of palladium on activated carbon (10%) was added and the mixture was hydrogenated under hydrogen standard pressure for 16 h. The mixture was filtered off through kieselguhr and the filtrate was concentrated (product batch 1). The residue was rinsed with methanol until the colour of the filtrate was no longer yellowish. The filtrate was concentrated, giving a second product batch. This gave a total of 4.26 g (85% of theory) of the title compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5]([N+:8]([O-])=O)=[N:6][CH:7]=1>C(O)C.[Pd]>[NH2:8][C:5]1[C:4]([OH:11])=[CH:3][C:2]([F:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
FC=1C=C(C(=NC1)[N+](=O)[O-])O
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered off through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated (product batch 1)
WASH
Type
WASH
Details
The residue was rinsed with methanol until the colour of the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
giving a second product batch

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.